molecular formula C21H26N6O15P2 B12289890 1-[5-[[[[5-(6-Aminopurin-9-YL)-3,4-dihydroxy-oxolan-2-YL]methoxy-hydroxy-phosphoryl]oxy-hydroxy-phosphoryl]oxymethyl]-3,4-dihydroxy-oxolan-2-YL]pyridine-5-carboxylate

1-[5-[[[[5-(6-Aminopurin-9-YL)-3,4-dihydroxy-oxolan-2-YL]methoxy-hydroxy-phosphoryl]oxy-hydroxy-phosphoryl]oxymethyl]-3,4-dihydroxy-oxolan-2-YL]pyridine-5-carboxylate

Cat. No.: B12289890
M. Wt: 664.4 g/mol
InChI Key: SENPVEZBRZQVST-UHFFFAOYSA-N
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Description

1-[5-[[[[5-(6-Aminopurin-9-YL)-3,4-dihydroxy-oxolan-2-YL]methoxy-hydroxy-phosphoryl]oxy-hydroxy-phosphoryl]oxymethyl]-3,4-dihydroxy-oxolan-2-YL]pyridine-5-carboxylate is a complex organic compound with significant biochemical relevance

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-[[[[5-(6-Aminopurin-9-YL)-3,4-dihydroxy-oxolan-2-YL]methoxy-hydroxy-phosphoryl]oxy-hydroxy-phosphoryl]oxymethyl]-3,4-dihydroxy-oxolan-2-YL]pyridine-5-carboxylate involves multiple steps, including the protection and deprotection of functional groups, phosphorylation reactions, and coupling reactions. The reaction conditions typically require controlled temperatures, specific pH levels, and the use of catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors and continuous flow systems. These methods optimize reaction conditions to maximize efficiency and minimize waste. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required standards .

Chemical Reactions Analysis

Types of Reactions

1-[5-[[[[5-(6-Aminopurin-9-YL)-3,4-dihydroxy-oxolan-2-YL]methoxy-hydroxy-phosphoryl]oxy-hydroxy-phosphoryl]oxymethyl]-3,4-dihydroxy-oxolan-2-YL]pyridine-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions vary depending on the desired reaction, but they often require controlled temperatures, specific solvents, and catalysts to achieve optimal results .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-[5-[[[[5-(6-Aminopurin-9-YL)-3,4-dihydroxy-oxolan-2-YL]methoxy-hydroxy-phosphoryl]oxy-hydroxy-phosphoryl]oxymethyl]-3,4-dihydroxy-oxolan-2-YL]pyridine-5-carboxylate involves its interaction with specific molecular targets and pathways. It often acts by binding to enzymes or receptors, modulating their activity and influencing various biochemical processes . The pathways involved may include signal transduction, metabolic regulation, and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[5-[[[[5-(6-Aminopurin-9-YL)-3,4-dihydroxy-oxolan-2-YL]methoxy-hydroxy-phosphoryl]oxy-hydroxy-phosphoryl]oxymethyl]-3,4-dihydroxy-oxolan-2-YL]pyridine-5-carboxylate is unique due to its specific structure and the precise roles it plays in various biochemical pathways. Its unique combination of functional groups and molecular interactions distinguishes it from other similar compounds.

Properties

IUPAC Name

1-[5-[[[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]pyridin-1-ium-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N6O15P2/c22-17-12-18(24-7-23-17)27(8-25-12)20-16(31)14(29)11(41-20)6-39-44(36,37)42-43(34,35)38-5-10-13(28)15(30)19(40-10)26-3-1-2-9(4-26)21(32)33/h1-4,7-8,10-11,13-16,19-20,28-31H,5-6H2,(H4-,22,23,24,32,33,34,35,36,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SENPVEZBRZQVST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O)C(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N6O15P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

664.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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